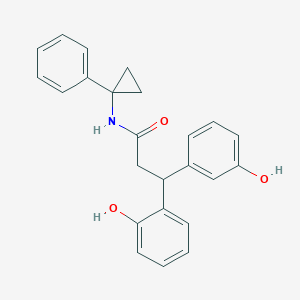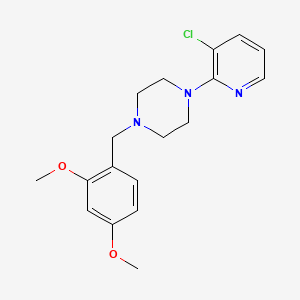![molecular formula C21H21N3O3 B4530538 4-[5-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]-7-hydroxy-6-methoxy-3,4-dihydro-1H-quinolin-2-one](/img/structure/B4530538.png)
4-[5-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]-7-hydroxy-6-methoxy-3,4-dihydro-1H-quinolin-2-one
概要
説明
4-[5-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]-7-hydroxy-6-methoxy-3,4-dihydro-1H-quinolin-2-one is a complex organic compound that features a quinoline core structure substituted with a pyrazole ring and various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]-7-hydroxy-6-methoxy-3,4-dihydro-1H-quinolin-2-one typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through a cyclization reaction, followed by the attachment of the quinoline moiety. The reaction conditions often require the use of catalysts, such as palladium, and solvents like tetrahydrofuran (THF) under inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability .
化学反応の分析
Types of Reactions
4-[5-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]-7-hydroxy-6-methoxy-3,4-dihydro-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of a quinolinone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted quinoline derivatives.
科学的研究の応用
4-[5-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]-7-hydroxy-6-methoxy-3,4-dihydro-1H-quinolin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
作用機序
The mechanism of action of 4-[5-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]-7-hydroxy-6-methoxy-3,4-dihydro-1H-quinolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate signaling pathways by interacting with cellular receptors .
類似化合物との比較
Similar Compounds
- **4-[5-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]-6-methoxy-3,4-dihydro-1H-quinolin-2-one
- **4-[5-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]-7-hydroxy-3,4-dihydro-1H-quinolin-2-one
Uniqueness
4-[5-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]-7-hydroxy-6-methoxy-3,4-dihydro-1H-quinolin-2-one is unique due to the presence of both hydroxyl and methoxy groups on the quinoline ring, which can influence its chemical reactivity and biological activity. This dual substitution pattern is not commonly found in similar compounds, making it a valuable target for further research .
特性
IUPAC Name |
4-[5-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]-7-hydroxy-6-methoxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-11-4-5-12(2)13(6-11)21-16(10-22-24-21)14-8-20(26)23-17-9-18(25)19(27-3)7-15(14)17/h4-7,9-10,14,25H,8H2,1-3H3,(H,22,24)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHIUJPXZJZNPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=C(C=NN2)C3CC(=O)NC4=CC(=C(C=C34)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-methoxy-4-[[(5-methyl-1H-imidazol-2-yl)methylamino]methyl]phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol](/img/structure/B4530468.png)


![N-[(5-isopropylisoxazol-3-yl)methyl]-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B4530492.png)
![4-(1-methyl-1H-1,2,4-triazol-5-yl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]pyrimidin-2-amine](/img/structure/B4530502.png)
![N-{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}-2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine](/img/structure/B4530505.png)
![2-(3-phenylpropyl)-4-[3-(2-pyrazinyl)propanoyl]morpholine](/img/structure/B4530512.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4530519.png)
![(2S)-N-isopropyl-2-methoxy-2-phenyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B4530536.png)
![methyl [(3-{[(1,4-dimethyl-1H-pyrazol-5-yl)amino]carbonyl}benzyl)(methyl)amino]acetate](/img/structure/B4530543.png)
![N-ethyl-3-(2-isoxazolidinyl)-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)propanamide](/img/structure/B4530544.png)

![N-isopropyl-N-[2-(4-methylpiperidin-1-yl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B4530558.png)
![6-[3-(1H-pyrazol-3-yl)phenyl]-2-(1-pyrrolidinyl)-4-pyrimidinamine](/img/structure/B4530570.png)
